N-(2-iodophenyl)-3,3-dimethylbutanamide

Description

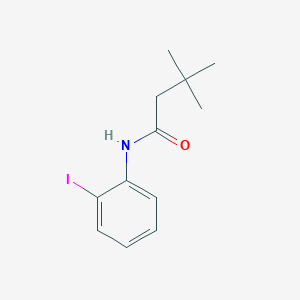

N-(2-iodophenyl)-3,3-dimethylbutanamide is a halogenated aromatic amide featuring a 3,3-dimethylbutanamide group attached to a 2-iodophenyl moiety. This compound is primarily utilized in synthetic organic chemistry as a precursor in domino carbometalation/coupling reactions, particularly for synthesizing 3-alkenyl-indolinones and related heterocycles . Its 2-iodophenyl group acts as a directing and leaving group, enabling transition metal-catalyzed cyclization and cross-coupling reactions. The 3,3-dimethylbutanamide chain contributes to steric bulk, influencing reaction stereoselectivity and intermediate stability.

Properties

Molecular Formula |

C12H16INO |

|---|---|

Molecular Weight |

317.17 g/mol |

IUPAC Name |

N-(2-iodophenyl)-3,3-dimethylbutanamide |

InChI |

InChI=1S/C12H16INO/c1-12(2,3)8-11(15)14-10-7-5-4-6-9(10)13/h4-7H,8H2,1-3H3,(H,14,15) |

InChI Key |

MAQIVRGNODNUKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=CC=CC=C1I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-3,3-dimethylbutanamide typically involves the iodination of a precursor compound followed by amide formation. One common method involves the reaction of 2-iodoaniline with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and amide formation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Oxidation Reactions: Oxidation can lead to the formation of quinones or other oxidized products.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of N-(2-azidophenyl)-3,3-dimethylbutanamide or N-(2-thiocyanatophenyl)-3,3-dimethylbutanamide.

Reduction: Formation of N-(2-aminophenyl)-3,3-dimethylbutanamide.

Oxidation: Formation of quinone derivatives.

Scientific Research Applications

N-(2-iodophenyl)-3,3-dimethylbutanamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.

Biology: Investigated for its potential as a biochemical probe due to its ability to undergo specific reactions under mild conditions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the amide group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

N-(5-Bromopyridin-2-yl)-3,3-dimethylbutanamide ()

- Structure : Replaces the 2-iodophenyl group with a 5-bromopyridin-2-yl ring.

- Key Differences :

- Bromine vs. iodine: Bromine is less electronegative and smaller, reducing steric hindrance but offering weaker leaving group ability.

- Pyridine vs. phenyl: The pyridine nitrogen introduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions.

- Properties : Molecular weight = 271.15 g/mol; logP = 3.65 (indicative of moderate lipophilicity) .

N,N’-(3,6-Dichloro-9H-carbazole-1,8-diyl)bis(3,3-dimethylbutanethioamide) (5T, )

- Structure : Features dual thioamide (-C(=S)NH-) groups instead of amides.

- Key Differences :

- Thioamide vs. amide: Thioamides exhibit stronger hydrogen-bonding capacity and altered redox properties.

- Carbazole core: Enhances π-π stacking interactions, relevant in materials science.

- Properties : Decomposition temperature = 278°C; higher thermal stability compared to amide analogs .

MMV1557817 ()

- Structure: N-(2-(hydroxyamino)-2-oxo-1-(3′,4′,5′-trifluoro-[1,1′-biphenyl]-4-yl)ethyl)-3,3-dimethylbutanamide.

- Key Differences: Hydroxyamino-oxo group: Enhances metal chelation, critical for dual inhibition of M1/M17 aminopeptidases in antimalarial activity. Trifluorobiphenyl moiety: Increases hydrophobicity and target binding affinity.

- Application : Antiplasmodial activity against P. falciparum (IC₅₀ = 11 nM) .

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

N-(2-Iodophenyl)-3,3-dimethylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

- Chemical Formula : C12H16I N

- Molecular Weight : 285.17 g/mol

The presence of the iodine atom in its structure is significant as it may influence the compound's biological interactions and pharmacokinetics.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit antibacterial properties. For instance, a molecular docking study highlighted various antibacterial phytochemicals that interact with bacterial protein targets. Although specific data on this compound's antibacterial activity is limited, its structural analogs have shown promise against pathogenic bacteria by targeting essential proteins such as peptide deformylase (PDF) and UDP-galactose mutase (UGM) .

| Target Protein | Function | Significance in Antibacterial Activity |

|---|---|---|

| Peptide Deformylase (PDF) | Involved in bacterial protein maturation | Potential target for novel antibacterial drugs |

| UDP-Galactose Mutase (UGM) | Catalyzes isomerization crucial for cell wall synthesis | Target for antimycobacterial chemotherapeutics |

Anticancer Potential

The anticancer activity of compounds related to this compound has been explored in several studies. For example, research on N-substituted 2-arylquinazolinones revealed significant cytotoxic effects against human breast cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation . While direct studies on this compound are scarce, its structural characteristics suggest potential efficacy in cancer treatment.

Case Studies and Research Findings

- Antibacterial Screening : A study conducted on a series of compounds structurally related to this compound demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains significantly influenced the potency of these compounds.

- Anticancer Activity Assessment : In a pharmacological study involving N-substituted compounds, researchers found that specific substitutions enhanced the anticancer activity against various cancer cell lines. The findings suggest that further exploration of this compound could yield valuable insights into its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.